Propylamine, N-(2-chloroethyl)-N-methyl-3-(triethylsilyl)-, hydrochloride

Description

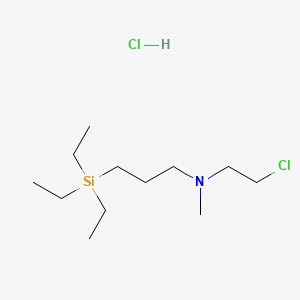

Propylamine, N-(2-chloroethyl)-N-methyl-3-(triethylsilyl)-, hydrochloride is a structurally complex organosilicon compound featuring a propylamine backbone modified with a triethylsilyl group at the 3-position, a methyl group at the N-position, and a 2-chloroethyl substituent. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for synthetic or pharmaceutical applications. The triethylsilyl group may confer lipophilicity, influencing its pharmacokinetic behavior, while the chloroethyl moiety could enable further derivatization via nucleophilic substitution reactions .

Properties

CAS No. |

84584-74-7 |

|---|---|

Molecular Formula |

C12H29Cl2NSi |

Molecular Weight |

286.35 g/mol |

IUPAC Name |

N-(2-chloroethyl)-N-methyl-3-triethylsilylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C12H28ClNSi.ClH/c1-5-15(6-2,7-3)12-8-10-14(4)11-9-13;/h5-12H2,1-4H3;1H |

InChI Key |

CYBJJEMUEUYPGN-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)CCCN(C)CCCl.Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination and Salt Formation

A key step is the chlorination of the amine precursor to introduce the 2-chloroethyl moiety and formation of the hydrochloride salt. According to a Chinese patent (CN1033378A), a method for preparing 2,3-dichloro-N,N-dimethylpropylamine hydrochloride involves:

- Dissolving N,N-dimethyl allylamine in a non-polar organic solvent such as 1,2-ethylene dichloride.

- Feeding dry hydrogen chloride gas at low temperature (-2 to 4 °C) to form the hydrochloride salt (pH ~2).

- Subsequent chlorination by feeding dry chlorine gas at controlled temperature (up to 50 °C) to achieve full chlorination.

- After reaction completion, water is added, and the aqueous layer is neutralized with sodium hydroxide to liberate the free amine if needed.

- The solvent can be recovered and recycled without treatment.

This method achieves high yield (~92.7%) and purity (~97%) with minimized side reactions and equipment corrosion.

| Parameter | Condition/Value |

|---|---|

| Solvent | 1,2-Ethylene dichloride |

| Temperature (HCl feed) | -2 to 4 °C |

| Temperature (Cl2 feed) | Up to 50 °C |

| pH during reaction | ~2 |

| Yield | 92.7% |

| Purity (HPLC/GC) | 97.05% |

This approach is adaptable to related amines with modifications in solvent and temperature.

Introduction of Triethylsilyl Group

The triethylsilyl group is typically introduced via silylation reactions using triethylsilyl chloride or related reagents. While direct literature on the triethylsilyl substitution on the 3-position of propylamine derivatives is limited, analogous organosilicon amines are prepared by:

- Reacting the appropriate amine or alcohol precursor with triethylsilyl chloride in the presence of a base (e.g., triethylamine) to form the silyl ether or silyl amine.

- The reaction is usually performed in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane at low temperatures to avoid side reactions.

Formation of Hydrochloride Salt

The final step involves converting the free amine into its hydrochloride salt to improve stability and handling. This is commonly done by:

- Bubbling dry hydrogen chloride gas into a solution of the free amine in anhydrous solvent at low temperature.

- Alternatively, treatment with hydrochloric acid in an organic solvent followed by isolation of the salt by filtration or crystallization.

Comparative Analysis of Preparation Conditions

Research Findings and Notes

- The chlorination method using dry hydrogen chloride and chlorine gases in non-polar solvents is efficient, reduces side reactions, and allows solvent recycling, which is industrially advantageous.

- The use of halogenated hydrocarbons such as 1,2-ethylene dichloride is preferred for solubility and reaction control, though alternatives like ethers and sulfoxides are possible.

- Temperature control is critical: low temperatures during HCl gas introduction prevent premature side reactions, while moderate heating during chlorination ensures complete conversion.

- The triethylsilyl group introduction requires strictly anhydrous conditions to prevent hydrolysis of the silyl chloride reagent.

- The final hydrochloride salt form improves compound stability and facilitates purification.

Summary Table of Preparation Method

| Preparation Stage | Reagents/Conditions | Outcome/Remarks |

|---|---|---|

| Starting Material | N,N-dimethyl allylamine or related amine | Precursor for chlorination |

| Salt Formation | Dry HCl gas, low temp (-2 to 4 °C), pH ~2 | Formation of amine hydrochloride salt |

| Chlorination | Dry Cl2 gas, moderate heating (up to 50 °C) | Introduction of 2-chloroethyl group |

| Silylation | Triethylsilyl chloride, base, anhydrous solvent | Installation of triethylsilyl group |

| Final Salt Isolation | Acid treatment or HCl gas, filtration/crystallization | Pure hydrochloride salt obtained |

The preparation of Propylamine, N-(2-chloroethyl)-N-methyl-3-(triethylsilyl)-, hydrochloride involves a carefully controlled chlorination of an amine precursor under anhydrous conditions, followed by silylation and salt formation. The method described in patent CN1033378A provides a robust framework for the chlorination step with high yield and purity, which can be adapted for this compound. The triethylsilyl group introduction requires standard organosilicon synthetic techniques under strictly anhydrous conditions. The final hydrochloride salt formation stabilizes the compound for practical use.

This synthesis approach balances efficiency, purity, and industrial feasibility, supported by detailed reaction parameters and yields from diverse research sources.

Chemical Reactions Analysis

Types of Reactions

Propylamine, N-(2-chloroethyl)-N-methyl-3-(triethylsilyl)-, hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the amine and silyl groups.

Hydrolysis: The triethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl compound.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Acids and Bases: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary or tertiary amine, while oxidation can produce an N-oxide derivative.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H28ClNSi

- Molecular Weight : 286.41 g/mol

- CAS Registry Number : 84584-74-7

The compound features a triethylsilyl group which enhances its stability and solubility in organic solvents, making it suitable for various chemical reactions.

Synthesis of Active Pharmaceutical Ingredients (APIs)

Propylamine derivatives are often utilized in the synthesis of various APIs. The compound can act as an intermediate in the preparation of more complex molecules used in drug formulations. For instance, it has been noted for its role in synthesizing compounds with anticancer properties through modifications of its structure to yield more potent agents against specific cancer cell lines .

Anticancer Activity

Research has demonstrated that propylamine derivatives exhibit significant antiproliferative activity against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for some synthesized derivatives were reported between 1.9–7.52 μg/mL, indicating strong potential for further development as anticancer agents .

Reactions Involving Propylamine Derivatives

The compound is involved in various synthetic pathways due to its reactive chloroethyl group. It can undergo nucleophilic substitution reactions, making it a valuable building block for creating more complex organic molecules. For example, it can react with different nucleophiles to form new amines or other functional groups .

Catalytic Processes

The presence of the triethylsilyl group allows the compound to participate in catalytic processes that require stable intermediates. This property is particularly useful in multi-step syntheses where maintaining the integrity of reactive species is crucial .

Toxicological Studies

Understanding the safety profile of propylamine derivatives is essential for their application in pharmaceuticals. Toxicological data indicate that while the compound shows promise for therapeutic use, it also requires careful handling due to potential acute toxicity .

Case Study 1: Anticancer Compound Development

In a study published in Nature, researchers synthesized a series of propylamine derivatives and evaluated their anticancer activities against various cell lines. The study highlighted how modifications to the propylamine structure could enhance biological activity and reduce toxicity .

Case Study 2: Synthesis of Novel Antibiotics

Another research effort focused on using propylamine as a precursor for developing novel antibiotics targeting resistant bacterial strains. The study demonstrated successful synthesis and testing of these compounds, showing promising results in preliminary trials .

Mechanism of Action

The mechanism of action of Propylamine, N-(2-chloroethyl)-N-methyl-3-(triethylsilyl)-, hydrochloride involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins and nucleic acids. The triethylsilyl group can protect reactive sites during chemical reactions, preventing unwanted side reactions. The overall effect of the compound depends on the specific context in which it is used, such as in drug synthesis or material modification.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Biological Activity

Propylamine, N-(2-chloroethyl)-N-methyl-3-(triethylsilyl)-, hydrochloride (CAS No. 84584-74-7) is a compound with potential applications in medicinal chemistry, particularly in cancer treatment and drug delivery systems. Its biological activity is primarily associated with its ability to interact with cellular mechanisms, including membrane disruption and targeted delivery of therapeutic agents.

- Molecular Formula : C₁₂H₂₈ClNSi·ClH

- Molecular Weight : 286.36 g/mol

- Synonyms : N-(2-Chloroethyl)-N-methyl-3-(triethylsilyl)propylamine hydrochloride

The biological activity of this compound can be attributed to its structure, which allows it to act as a membrane-active agent. The presence of the chloroethyl group enables alkylation reactions, which are crucial for targeting cancer cells. The triethylsilyl group enhances lipophilicity, facilitating cellular uptake and improving the compound's efficacy in therapeutic applications.

Membrane Disruption

Research indicates that compounds similar to propylamine derivatives exhibit membrane-disruptive properties. For instance, studies have shown that modified polyamines can disrupt cell membranes in a pH-dependent manner, allowing for targeted delivery of nucleic acids to specific cell types . This mechanism is critical for enhancing the efficacy of RNA interference (RNAi) therapies.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells by disrupting cellular membranes and facilitating the release of cytotoxic agents . For example, a study on phosphoramide mustards showed that modifications at the N-position could enhance the release of active alkylating agents under hypoxic conditions, which is a common feature in tumor microenvironments .

Case Studies

Q & A

Q. What are the optimal synthetic routes for preparing Propylamine, N-(2-chloroethyl)-N-methyl-3-(triethylsilyl)-, hydrochloride, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the propylamine backbone. Key steps include:

- Chloroethylation : Reacting N-methylpropylamine with 2-chloroethyl chloride under basic conditions (e.g., KCO) to introduce the chloroethyl group.

- Triethylsilylation : Protecting the hydroxyl or amine group (if present) with triethylsilyl chloride (TESCl) in anhydrous dichloromethane, using imidazole as a catalyst.

- Hydrochloride Salt Formation : Final treatment with HCl gas in diethyl ether yields the hydrochloride salt.

Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediate purification, followed by recrystallization from ethanol/water (1:1 v/v) for the final product .

Q. How can the compound’s structural integrity be validated post-synthesis?

- Methodological Answer : Employ a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., chloroethyl at N-position, triethylsilyl at C3).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] or [M-Cl]).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) to assess purity (>98% by area under the curve).

- Elemental Analysis : Confirm stoichiometry of C, H, N, and Cl .

Q. What are the critical safety considerations for handling this compound?

- Methodological Answer :

- Toxicity : Classified as Acute Toxicity Category 4 (oral) and Skin/Eye Irritant Category 2. Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Storage : Store in airtight containers at 2–8°C under inert gas (argon) to prevent hydrolysis of the triethylsilyl group.

- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature) influence the stereochemical outcome of the triethylsilyl group’s introduction?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states, favoring silylation at the sterically accessible C3 position.

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions (e.g., over-silylation). Kinetic studies via in-situ Si NMR can monitor silylation progress.

- Contradictions : Conflicting reports on silylation efficiency in THF vs. DMF suggest solvent polarity and Lewis acid additives (e.g., ZnCl) may modulate reactivity .

Q. What strategies resolve contradictions in reported melting points and solubility data?

- Methodological Answer :

- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to identify crystalline forms. Recrystallize from different solvent systems (e.g., methanol vs. ethanol).

- Solubility Profiling : Use shake-flask method in buffers (pH 1–7.4) and logP calculations (via HPLC retention times) to reconcile discrepancies.

- Literature Cross-Validation : Compare data with structurally analogous compounds (e.g., N-methyl-3-(triethylsilyl)propylamine derivatives) to identify trends .

Q. How does the chloroethyl group’s reactivity impact the compound’s stability in biological assays?

- Methodological Answer :

- Hydrolytic Stability : Monitor degradation via LC-MS in PBS (pH 7.4) at 37°C. The chloroethyl group may undergo hydrolysis to form ethylene glycol derivatives, requiring assay buffers with <0.1% water.

- Nucleophilic Substitution : Test reactivity with thiols (e.g., glutathione) to assess off-target alkylation in cell-based studies. Use stabilizing agents like EDTA to chelate metal ions that catalyze decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.